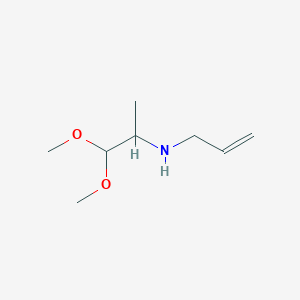

Allyl-(1,1-dimethoxyprop-2-yl)amine

説明

Allyl-(1,1-dimethoxyprop-2-yl)amine is a tertiary amine featuring an allyl group (–CH₂CH=CH₂) and a 1,1-dimethoxyprop-2-yl substituent. These compounds are pivotal in organic synthesis, catalysis, and materials science due to their tunable electronic properties and reactivity .

特性

分子式 |

C8H17NO2 |

|---|---|

分子量 |

159.23 g/mol |

IUPAC名 |

1,1-dimethoxy-N-prop-2-enylpropan-2-amine |

InChI |

InChI=1S/C8H17NO2/c1-5-6-9-7(2)8(10-3)11-4/h5,7-9H,1,6H2,2-4H3 |

InChIキー |

DSGRIXACARFDTK-UHFFFAOYSA-N |

正規SMILES |

CC(C(OC)OC)NCC=C |

製品の起源 |

United States |

類似化合物との比較

Tautomeric Behavior

Compounds like Allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine exhibit dynamic tautomerism in solution. NMR studies reveal equilibria between exo-amino (type a) and endo-imino (type b) forms, with energy differences of –35.6 kJ/mol favoring the exo-amino tautomer . In contrast, Allyl-(4-phenyl-thiazol-2-yl)-amine lacks such tautomerism due to the thiazole ring’s rigidity .

DFT and NMR Insights

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show that nitrogen shielding constants vary significantly between tautomers. For example:

- N6 (amino) in Allyl-(5-pyridin-2-yl-thiadiazol-2-yl)-amine: –308 ppm (type a) vs. –225 ppm (type b) .

- Methoxy groups in Allyl-(1,1-dimethoxyprop-2-yl)amine would likely increase electron density at nitrogen, reducing shielding compared to non-methoxy analogs.

Key Routes for Allyl-Substituted Amines

- Palladium-Catalyzed Allylic Amination : Used for Allyl-(5-pyridin-2-yl-thiadiazol-2-yl)-amine via reaction of allyl acetates with amines in CH₂Cl₂ .

- Click Chemistry : Dimethyl(1-phenyl-triazol-4-ylmethyl)amine is synthesized via copper-catalyzed azide-alkyne cycloaddition .

- Acid Cyclization : Linear thiocarbamyl-amidrazones cyclize to form thiadiazole derivatives under acetic acid conditions .

Q & A

Q. What are the most effective synthetic routes for preparing Allyl-(1,1-dimethoxyprop-2-yl)amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of allylamine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, potassium allyltrifluoroborates have been used in regioselective aroylation reactions to synthesize allylamines under microwave irradiation, achieving high regioselectivity and efficiency . The Leuckart reaction is another viable route for synthesizing secondary amines, where ketones are reductively aminated using ammonium formate or formamide under acidic conditions . Optimization strategies include adjusting temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to improve yields.

Q. How can researchers characterize the purity and structural integrity of Allyl-(1,1-dimethoxyprop-2-yl)amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the allyl and dimethoxypropyl moieties. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography can resolve stereochemical ambiguities. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. What are the stability considerations for Allyl-(1,1-dimethoxyprop-2-yl)amine under varying pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–11) at 25°C and 40°C. Monitor degradation via HPLC and track byproducts such as oxidized allyl groups or hydrolyzed dimethoxypropyl fragments. For long-term storage, inert atmospheres (N₂ or Ar) and low temperatures (–20°C) are advised to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of Allyl-(1,1-dimethoxyprop-2-yl)amine?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can analyze the molecule’s HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. Studies on similar amines show that exact-exchange terms in hybrid functionals improve thermochemical accuracy, with average deviations <3 kcal/mol for atomization energies . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) to simulate reactivity in aqueous or organic environments .

Q. What mechanistic insights explain contradictory regioselectivity outcomes in allylamine functionalization reactions?

- Methodological Answer : Contradictions in regioselectivity (e.g., α- vs. γ-functionalization) often arise from competing electronic and steric effects. For example, palladium-catalyzed reactions with electron-deficient aryl halides favor γ-selectivity due to enhanced π-allyl stabilization, while steric hindrance from bulky ligands may shift selectivity to α-positions . Kinetic vs. thermodynamic control should be evaluated using variable-temperature NMR and computational transition-state analysis .

Q. How can equilibrium limitations in multi-step syntheses involving Allyl-(1,1-dimethoxyprop-2-yl)amine be resolved?

- Methodological Answer : Unfavorable equilibria, such as retro-aldol or ring-opening reactions, can be addressed using acid-base strategies. For instance, in the synthesis of palau’amine analogs, adjusting pKa values of intermediates shifted equilibrium toward cyclization by stabilizing enolate intermediates . Continuous-flow reactors may also improve yields by rapidly removing byproducts (e.g., water or ammonia) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。